molecular formula C14H20O3 B8571703 7-(3-Methoxyphenyl)heptanoic acid

7-(3-Methoxyphenyl)heptanoic acid

Cat. No. B8571703
M. Wt: 236.31 g/mol
InChI Key: DZAIVACWSOJCGR-UHFFFAOYSA-N
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Patent
US08268817B2

Procedure details

After careful purging with argon and still under an atmosphere of argon, 10% palladium on carbon (0.015 g, 0.015 mmol) was suspended in 8 mL ethanol. 7-(3-methoxyphenyl)hept-6-enoic acid (2) was dissolved in 2 mL warm ethanol and injected into the reaction solution and stirring was commenced. The reaction vessel was then purged with hydrogen gas after which a hydrogen balloon was utilized to maintain a hydrogen atmosphere in the reaction vessel while stirring continued for 18 hours. The 10% palladium on carbon was filtered off on diatomaceous earth and the ethanolic filtrate collected and condensed in vacuo to provide the desired product in 93% yield (0.159 g) as a light yellow oil without further purification: 1H NMR (500 MHz, CDCl3) δ 7.24 (q, 1H), 6.79 (q, 3H), 3.83 (s, 3H), 2.63 (t, 2H), 2.39 (t, 3H), 1.69 (m, 4H), 1.41 (m, 4H); 13C NMR (500 MHz, CDCl3) δ 180.48, 159.62, 144.33, 129.24, 120.90, 114.23, 110.93, 100.01, 55.11, 35.96, 34.13, 31.19, 28.94, 24.64.
Name
7-(3-methoxyphenyl)hept-6-enoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
catalyst
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:6]=[CH:7][CH:8]=1>[Pd].C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
7-(3-methoxyphenyl)hept-6-enoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C=CCCCCC(=O)O
Step Two
Name
Quantity
0.015 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was then purged with hydrogen gas after which a hydrogen balloon
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a hydrogen atmosphere in the reaction vessel
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The 10% palladium on carbon was filtered off on diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the ethanolic filtrate collected
CUSTOM
Type
CUSTOM
Details
condensed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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